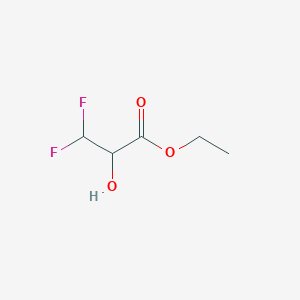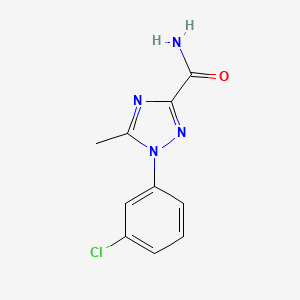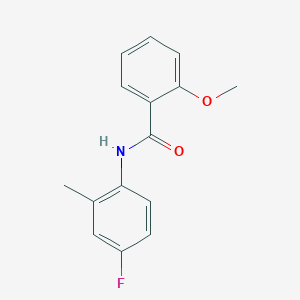
Ethyl 3,3-difluoro-2-hydroxypropanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 3,3-difluoro-2-hydroxypropanoate is an organic compound with the molecular formula C5H8F2O3
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3,3-difluoro-2-hydroxypropanoate typically involves the reaction of ethyl 3,3-difluoroacrylate with water under controlled conditions. This reaction can be catalyzed by acids or bases to facilitate the addition of water to the double bond, resulting in the formation of the hydroxy group.
Industrial Production Methods
Industrial production of this compound may involve more efficient and scalable methods, such as continuous flow reactors, to ensure consistent quality and yield. The use of advanced purification techniques, such as distillation and crystallization, is also common to obtain high-purity products.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 3,3-difluoro-2-hydroxypropanoate can undergo various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group, resulting in the formation of ethyl 3,3-difluoro-2-oxopropanoate.
Reduction: The ester group can be reduced to form the corresponding alcohol, ethyl 3,3-difluoro-2-hydroxypropanol.
Substitution: The fluorine atoms can be substituted with other functional groups, such as chlorine or bromine, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Halogenation reactions can be carried out using reagents like chlorine gas (Cl2) or bromine (Br2).
Major Products Formed
Oxidation: Ethyl 3,3-difluoro-2-oxopropanoate
Reduction: Ethyl 3,3-difluoro-2-hydroxypropanol
Substitution: Ethyl 3-chloro-3-fluoro-2-hydroxypropanoate or ethyl 3-bromo-3-fluoro-2-hydroxypropanoate
Wissenschaftliche Forschungsanwendungen
Ethyl 3,3-difluoro-2-hydroxypropanoate has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex fluorinated compounds, which are valuable in materials science and pharmaceuticals.
Biology: The compound’s fluorinated nature makes it useful in studying enzyme interactions and metabolic pathways, as fluorine atoms can mimic hydrogen atoms while providing unique spectroscopic properties.
Medicine: Fluorinated compounds are often used in drug design to improve the bioavailability and metabolic stability of pharmaceuticals. This compound can serve as a precursor for such drug candidates.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and agrochemicals.
Wirkmechanismus
The mechanism by which ethyl 3,3-difluoro-2-hydroxypropanoate exerts its effects depends on its specific application. In biological systems, the compound can interact with enzymes and proteins, potentially inhibiting or modifying their activity. The presence of fluorine atoms can enhance binding affinity and selectivity for certain molecular targets, making it a valuable tool in drug discovery and development.
Vergleich Mit ähnlichen Verbindungen
Ethyl 3,3-difluoro-2-hydroxypropanoate can be compared with other fluorinated esters, such as ethyl 2,2-difluoro-3-hydroxypropanoate and ethyl 3,3,3-trifluoro-2-hydroxypropanoate. These compounds share similar structural features but differ in the number and position of fluorine atoms, which can influence their chemical reactivity and biological activity.
List of Similar Compounds
- Ethyl 2,2-difluoro-3-hydroxypropanoate
- Ethyl 3,3,3-trifluoro-2-hydroxypropanoate
- Ethyl 2,2,2-trifluoroacetate
Eigenschaften
Molekularformel |
C5H8F2O3 |
|---|---|
Molekulargewicht |
154.11 g/mol |
IUPAC-Name |
ethyl 3,3-difluoro-2-hydroxypropanoate |
InChI |
InChI=1S/C5H8F2O3/c1-2-10-5(9)3(8)4(6)7/h3-4,8H,2H2,1H3 |
InChI-Schlüssel |
VXIGGQBJVRJJDP-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C(C(F)F)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![1-[4-(difluoromethoxy)phenyl]-N-(2-hydroxyphenyl)-5-methyl-1H-1,2,4-triazole-3-carboxamide](/img/structure/B13361908.png)
![6-[(E)-2-(2-chlorophenyl)ethenyl]-3-[1-(methylsulfonyl)piperidin-4-yl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13361916.png)



![1,3-diacetyl-2,5-diphenyl-2,3-dihydro-1H-imidazo[1,2-b][1,2,4]triazole](/img/structure/B13361939.png)

![N-(1-cyano-1,2-dimethylpropyl)-2-({4-oxo-3-[3-(trifluoromethyl)phenyl]-3,4-dihydroquinazolin-2-yl}sulfanyl)acetamide](/img/structure/B13361949.png)

![2-{[(5-Methoxy-2,4-dimethylphenyl)sulfonyl]amino}benzamide](/img/structure/B13361959.png)

